[(1S)-2-Methylidenecyclopropyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S)-2-methylidenecyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFQAARMEJVWAL-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantioenriched 1s 2 Methylidenecyclopropyl Methanol and Analogues
Asymmetric Cyclopropanation Strategies
The direct construction of the chiral cyclopropane (B1198618) ring with control over its absolute stereochemistry is a powerful approach. Several methodologies have been developed that leverage chiral catalysts or auxiliaries to induce high levels of enantio- and diastereoselectivity.
Directed Diastereoselective Simmons-Smith Cyclopropanation of Alkenyl Carbinols
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, can be rendered highly diastereoselective by the presence of a directing group, typically a hydroxyl group, on the alkene substrate. In the context of alkenyl carbinols, the hydroxyl group coordinates to the zinc carbenoid reagent, delivering the methylene (B1212753) group to one face of the double bond with high fidelity.
Recent studies on the diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives have demonstrated the efficacy of this approach. The use of diiodomethane (B129776) (CH₂I₂) and diethylzinc (B1219324) (Et₂Zn) allows for the efficient conversion of these substrates into the corresponding bicyclopropyl (B13801878) carbinols. The rigidity of the existing cyclopropyl ring in the substrate enhances the facial selectivity of the methylene transfer, resulting in excellent diastereoselectivity. This method has been shown to be effective for a range of substituted alkenyl cyclopropyl carbinols, consistently affording the products as single diastereomers in high yields.
Table 1: Directed Diastereoselective Simmons-Smith Cyclopropanation of Alkenyl Cyclopropyl Carbinols
| Entry | Substrate | Reagents | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| 1 | (E)-1-(2-butyl-3-methylcyclopropyl)hex-2-en-1-ol | CH₂I₂, Et₂Zn | >98:2 | 88 |
| 2 | (E)-1-(2-isobutyl-3-methylcyclopropyl)hex-2-en-1-ol | CH₂I₂, Et₂Zn | >98:2 | 90 |
| 3 | (E)-1-(2-benzyl-3-methylcyclopropyl)hex-2-en-1-ol | CH₂I₂, Et₂Zn | >98:2 | 85 |
Enantioselective Zinco-Cyclopropanation in Chiral Boronate Synthesis
The zinco-cyclopropanation of chiral allylic alcohols using gem-dizinc carbenoids represents a powerful method for the synthesis of highly functionalized cyclopropanes with the creation of three contiguous stereocenters. nih.gov The resulting chiral cyclopropylzinc derivatives can be subsequently trapped with various electrophiles, allowing for further synthetic diversification with retention of configuration. nih.gov While this method has been primarily explored with allylic alcohols, its adaptation to allenic substrates could provide a direct route to chiral methylidenecyclopropyl derivatives. The development of enantioselective variants, potentially through the use of chiral boronates as precursors or modifiers of the zinc reagent, holds significant promise for accessing enantioenriched [(1S)-2-Methylidenecyclopropyl]methanol analogues. The diastereoselectivity of these reactions is typically high, as demonstrated in the cyclopropanation of chiral allylic alcohols. scispace.com
Table 2: Diastereoselective Zinco-Cyclopropanation of a Chiral Allylic Alcohol
| Entry | Substrate | Reagent | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chiral Allylic Alcohol | gem-dizinc carbenoid | I₂ | >95:5 | 52 |
| 2 | Chiral Allylic Alcohol | gem-dizinc carbenoid | NBS | >95:5 | 48 |
| 3 | Chiral Allylic Alcohol | gem-dizinc carbenoid | PhSSPh | >95:5 | 65 |
Catalytic Asymmetric Cyclopropanation with Chiral Auxiliaries and Reagents
The use of chiral catalysts to mediate the reaction between a carbene precursor and an alkene is a highly effective strategy for enantioselective cyclopropanation. Chiral rhodium(II) carboxylate complexes are particularly adept at catalyzing the decomposition of diazo compounds to generate rhodium carbenes, which then undergo cyclopropanation with high stereocontrol.
For the synthesis of methylidenecyclopropanes, the cyclopropanation of allenes is a direct approach. Research has shown that monosubstituted allenes react with aryldiazoacetate esters in the presence of a chiral dirhodium tetracarboxylate catalyst to yield alkylidene cyclopropane products with high enantiomeric excess (ee). acs.org The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high levels of asymmetric induction. Catalysts such as Rh₂(S-TCPTAD)₄ have proven effective in the cyclopropanation of electron-deficient alkenes, achieving up to 98% ee. nih.gov
Table 3: Rhodium-Catalyzed Enantioselective Cyclopropanation of Allenes
| Entry | Allene Substrate | Diazo Reagent | Catalyst | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylallene | Ethyl 2-phenyldiazoacetate | Rh₂(S-PTAD)₄ | 85% | 70 |
| 2 | Cyclohexylallene | Ethyl 2-phenyldiazoacetate | Rh₂(S-PTAD)₄ | 88% | 65 |
| 3 | tert-Butylallene | Ethyl 2-phenyldiazoacetate | Rh₂(S-PTAD)₄ | 90% | 62 |
Rhodium-Catalyzed Enantioselective C-H Insertion for Carbocycle Construction
Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the construction of carbocyclic frameworks. This strategy involves the generation of a rhodium carbene that can insert into a C-H bond, forming a new C-C bond and a ring system. While often applied to the synthesis of five- and six-membered rings, intramolecular C-H insertion can also be employed to construct cyclopropanes.
The enantioselective functionalization of C-H bonds in a cyclopropane ring has been demonstrated through the rhodium-catalyzed silylation of cyclopropylmethanols. nih.gov In this process, a (hydrido)silyl ether, formed in situ, directs the intramolecular silylation of a cyclopropyl C-H bond with high yield and enantioselectivity, catalyzed by a rhodium complex with a chiral bisphosphine ligand like (S)-DTBM-SEGPHOS. nih.gov Furthermore, the diastereoselective cyclopropanation of exocyclic olefins catalyzed by chiral dirhodium tetracarboxylates, such as Rh₂(p-PhTPCP)₄, provides a direct route to spirocyclopropanes with high enantioselectivity. acs.org
Table 4: Rhodium-Catalyzed Enantioselective C-H Functionalization and Cyclopropanation
| Entry | Substrate | Reaction Type | Catalyst | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Phenylcyclopropylmethanol | Intramolecular C-H Silylation | [Rh(cod)Cl]₂ / (S)-DTBM-SEGPHOS | 93% | 95 |
| 2 | N-Boc-4-methylenepiperidine | Intramolecular Cyclopropanation | Rh₂(S-p-PhTPCP)₄ | 98% | 90 |
| 3 | N-Tosyl-3-methylenepyrrolidine | Intramolecular Cyclopropanation | Rh₂(S-p-PhTPCP)₄ | 98% | 85 |
Stereoselective Functionalization of Precursors
An alternative to direct asymmetric cyclopropanation is the stereoselective functionalization of a pre-existing prochiral or racemic cyclopropane derivative. Reductive transformations are particularly useful for converting carbonyl functionalities into the desired hydroxyl group with high stereocontrol.
Reductive Transformations for Cyclopropylmethanol (B32771) Generation
The enantioselective reduction of a prochiral ketone is a well-established method for producing chiral secondary alcohols. This strategy can be applied to the synthesis of this compound from a corresponding 2-methylidenecyclopropyl ketone precursor.
Catalytic systems employing a chiral catalyst and a stoichiometric reducing agent, such as borane (B79455), are highly effective for this transformation. Chiral spiroborate esters derived from chiral 1,2-aminoalcohols have been shown to catalyze the borane reduction of various ketones with excellent chemical yields and high enantioselectivities, often exceeding 95% ee. researchgate.net The catalyst facilitates the transfer of a hydride from the borane to one enantiotopic face of the ketone, leading to the formation of the desired enantiomer of the alcohol. This method is attractive due to the mild reaction conditions and the low catalyst loadings required.
Table 5: Enantioselective Reduction of Prochiral Ketones with a Chiral Spiroborate Ester Catalyst
| Entry | Ketone Substrate | Reducing Agent | Catalyst Loading (mol%) | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetophenone | Borane-DMS | 10 | 99% | 95 |
| 2 | 1-Naphthyl methyl ketone | Borane-DMS | 10 | 98% | 96 |
| 3 | Iso-propyl methyl ketone | Borane-THF | 10 | 92% | 100 |
Metal-Catalyzed Coupling and Insertion Reactions for Cyclopropyl Ring Formation
The construction of the cyclopropane ring via metal-catalyzed reactions is a cornerstone of modern organic synthesis. mdpi.com Transition metals, particularly palladium, nickel, and rhodium, have proven highly effective in catalyzing the formation of C-C bonds to create these strained ring systems. nih.govresearchgate.net These methods often utilize methylenecyclopropanes (MCPs) as substrates for various transformations, including cycloadditions and oligomerizations. thieme-connect.de
Transition-metal-catalyzed formal [3+2] cycloadditions of MCPs with unsaturated partners like alkenes or aldehydes are a powerful tool for synthesizing five-membered rings. researchgate.net The choice of metal catalyst can significantly influence the reaction pathway and selectivity. For example, palladium catalysts typically favor a distal cleavage of the cyclopropane ring, whereas nickel-based systems can induce both distal and proximal bond cleavage. thieme-connect.de The selectivity of nickel-catalyzed reactions can be further tuned by the choice of ligands; phosphite (B83602) ligands with bulky alkyl groups, for instance, can direct the reaction towards the formation of specific isomers. thieme-connect.de
Rhodium catalysts are also prominent in the catalytic cyclization of MCPs. researchgate.net Furthermore, recent advancements have explored dinickel-catalyzed cyclopropanation reactions that proceed without the formation of a metal carbene intermediate, offering an alternative mechanistic pathway. omicsdi.org These reactions involve the coupling of a diazo compound and a diene, mediated by the dinickel complex, to generate the cyclopropane product. omicsdi.org The unique bonding characteristics of cyclopropanes render them more amenable to functionalization in transition-metal-catalyzed cross-couplings compared to other C(sp³) substrates. nih.gov
| Catalyst Type | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | Formal [3+2] Cycloaddition | Preferentially results in distal ring cleavage of methylenecyclopropanes. | thieme-connect.de |
| Nickel (Ni) | Formal [3+2] Cycloaddition | Can result in both distal and proximal ring cleavage; selectivity is tunable with ligands (e.g., bulky phosphites). | thieme-connect.de |
| Rhodium (Rh) | Catalytic Cyclization | Plays an important role in various catalytic cyclization reactions involving methylenecyclopropanes. | researchgate.net |
| Dinickel (Ni₂) | Cyclopropanation | Promotes cyclopropanation of 1,3-dienes without forming a metal carbene intermediate. | omicsdi.org |
Chemo-Enzymatic Approaches to Enantiomerically Enriched Cyclopropylmethanol Derivatives
Chemo-enzymatic strategies have emerged as a powerful and environmentally friendly alternative for producing enantiomerically pure compounds. nih.gov These methods combine the versatility of chemical synthesis with the high selectivity of biocatalysts. For chiral alcohols like cyclopropylmethanol derivatives, enzymatic kinetic resolution (EKR) is a widely employed and effective technique. nih.govnih.gov
EKR involves the use of enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer. mdpi.comresearchgate.net Lipases such as Lipase B from Candida antarctica (CALB) and lipases from Pseudomonas sp. are frequently used due to their broad substrate scope and high enantioselectivity. nih.govmdpi.com The process typically uses an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, which often renders the reaction irreversible and drives it to completion. nih.govmdpi.commdpi.com This methodology has been successfully applied to synthesize a wide range of enantiopure alcohols, including precursors for β-blockers like (S)-metoprolol and (S)-betaxolol, achieving excellent enantiomeric excess (ee), often exceeding 99%. mdpi.comresearchgate.net
Beyond kinetic resolution, biocatalytic methods are also being developed for the direct asymmetric synthesis of cyclopropanes. rsc.org For instance, myoglobin (B1173299) variants have been engineered to act as biocatalysts for cyclopropanation reactions using diazo compounds as carbene precursors. rsc.org This approach can afford enantioenriched α-cyclopropylpyruvates with high diastereomeric ratios and enantiomeric excess (up to 99% ee), which can then be converted into other optically pure cyclopropane derivatives. rsc.org
| Enzyme | Method | Substrate/Precursor | Acyl Donor | Resulting Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Lipase B from Candida antarctica (CALB) | Kinetic Resolution | Racemic chlorohydrins | Vinyl acetate / Vinyl butanoate | Up to 99% ee for unreacted (R)-chlorohydrin | mdpi.com |
| Lipase PS | Kinetic Resolution | Racemic 4-hydroxy-γ-ionone derivatives | Vinyl acetate | 92% ee for unreacted alcohol; 99% ee for acetate product | mdpi.com |
| Lipase from Candida rugosa | Kinetic Resolution | 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | 96.2% ee for the product | mdpi.com |
| Myoglobin variant Mb(H64V,V68G) | Biocatalytic Cyclopropanation | Ethyl α-diazopyruvate and various alkenes | N/A | Up to 99% ee for cyclopropane product | rsc.org |
Mechanistic Investigations and Elucidation of Reactivity Pathways of 1s 2 Methylidenecyclopropyl Methanol Derivatives
Cyclopropylcarbinyl Cation Rearrangements and Nonclassical Carbocation Intermediates
The generation of a carbocation adjacent to a cyclopropane (B1198618) ring, a cyclopropylcarbinyl cation, is a prominent feature in the chemistry of [(1S)-2-methylidenecyclopropyl]methanol derivatives. These cations are known to undergo rapid and often complex rearrangements, frequently involving nonclassical carbocation intermediates. The high degree of p-character in the C-C bonds of the cyclopropane ring allows for significant electronic delocalization and stabilization of the adjacent positive charge.
A consensus view suggests that a bicyclobutonium ion, characterized by a three-center, two-electron bond, serves as a minimum intermediate in the interconversion of homoallyl, cyclopropylcarbinyl, and cyclobutyl carbocations in solution. nih.gov This nonclassical ion concept is crucial for understanding the product distributions observed in reactions involving these intermediates. For instance, the solvolysis of cyclopropylcarbinyl and cyclobutyl derivatives can lead to a mixture of products arising from nucleophilic capture at different positions of the equilibrating cationic species. nih.gov
In the context of derivatives of this compound, the formation of a cyclopropylcarbinyl cation upon activation of the hydroxyl group (e.g., by protonation or conversion to a better leaving group) initiates a cascade of potential rearrangements. These rearrangements can involve ring expansion to cyclobutyl systems, ring opening to homoallylic cations, or even more intricate skeletal reorganizations. researchgate.net The precise pathway taken is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions. nih.gov For example, solvolysis of cis-1-hydroxymethyl-2-trimethylsilylcyclopropane derivatives proceeds through cyclopropylcarbinyl cations that rearrange to 3-trimethylsilylcyclobutyl cations, which are stabilized by a long-range interaction with the γ-trimethylsilyl group. nih.gov
Nature often utilizes these rearrangements in biosynthesis. For example, squalene (B77637) synthase catalyzes the formation of a cyclopropylcarbinyl cation intermediate from presqualene diphosphate, which then undergoes a homoallylic rearrangement as a key step in the biosynthesis of squalene. nih.gov Mimicking these natural processes with small molecule catalysts remains a significant area of research, with chiral phosphoramides being used to catalyze asymmetric rearrangements of cyclopropylcarbinyl cations. nih.gov
Stereochemical Control in Pericyclic and Cascade Reactions
The stereochemistry of the starting material, this compound, plays a crucial role in directing the stereochemical outcome of subsequent reactions. This is particularly evident in pericyclic and cascade reactions where new stereocenters are formed.
Brønsted Acid-Mediated Prins-Type Cyclization Mechanisms
Derivatives of this compound, specifically 2-(arylmethylene)cyclopropylcarbinols, have been shown to undergo efficient Prins-type cyclizations when treated with Brønsted acids such as methanesulfonic acid (MsOH) or p-toluenesulfonic acid (TsOH). organic-chemistry.org This reaction provides a metal-free approach to constructing functionalized tetrahydropyrans. organic-chemistry.org
The proposed mechanism for this cascade reaction begins with the protonation of the hydroxyl group, followed by dehydration to form a stabilized cyclopropylcarbinyl cation. This cation is in equilibrium with a homoallylic cation, which then reacts with an aldehyde to generate an oxocarbenium ion intermediate. The subsequent intramolecular cyclization, a Prins-type reaction, proceeds through a chair-like transition state. nih.gov This transition state conformation is key to the observed high stereoselectivity, with the substituents on the forming tetrahydropyran (B127337) ring preferentially adopting equatorial positions to minimize steric interactions. nih.gov
The electronic nature of the substituents on the aryl ring of the 2-(arylmethylene)cyclopropylcarbinol can influence the reactivity, with both electron-donating and electron-withdrawing groups being tolerated, leading to moderate to high yields of the corresponding tetrahydropyrans. organic-chemistry.org
Intramolecular Nucleophilic Attacks and Stereoselective Product Formation
The high degree of stereoselectivity in these Prins-type cyclizations is a direct consequence of a highly organized transition state where an intramolecular nucleophilic attack dictates the final stereochemistry of the product. organic-chemistry.org Following the formation of the oxocarbenium ion, the exocyclic double bond of the original methylidenecyclopropyl moiety acts as the internal nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
This intramolecular attack leads to the formation of the tetrahydropyran ring with a high degree of diastereoselectivity. organic-chemistry.org The stereochemical information embedded in the starting chiral cyclopropylcarbinol is effectively transferred to the newly formed stereocenters in the product. The reaction of diastereomeric alcohols has been shown to yield a common tetrahydropyranyl derivative, indicating that the reaction proceeds through common intermediates. nih.gov
It is important to note that racemization can be a competing process in Prins cyclizations, often proceeding through 2-oxonia-Cope rearrangements via higher-energy (Z)-oxocarbenium ion intermediates. nih.gov However, the specific conditions of the Brønsted acid-mediated cyclization of 2-(arylmethylene)cyclopropylcarbinols favor the highly stereoselective pathway. organic-chemistry.org
Theoretical and Computational Approaches to Reaction Mechanism
To gain a deeper understanding of the complex potential energy surfaces and the fleeting nature of the intermediates involved in the reactions of this compound derivatives, theoretical and computational methods have become indispensable tools.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) has been widely employed to elucidate the mechanisms of reactions involving cyclopropylcarbinyl systems and Prins-type cyclizations. DFT calculations can provide valuable insights into the geometries and energies of reactants, transition states, and intermediates, helping to rationalize the observed reactivity and stereoselectivity. nih.gov
For instance, DFT studies have been used to explain the formation of all-cis-2,4,6-trisubstituted tetrahydropyrans in Prins cyclizations. These calculations have shown that the stabilization of the carbocation intermediate through hyperconjugation is favored when the incoming nucleophile attacks equatorially. nih.gov In the context of the Brønsted acid-mediated cyclization of 2-(arylmethylene)cyclopropylcarbinols, DFT could be used to model the proposed chair-like transition state and to calculate the energy barriers for different stereochemical pathways, thereby quantifying the preference for the observed product.
Computational studies have also been instrumental in rationalizing the outcomes of reactions involving nonclassical carbocations, where experimental characterization can be challenging. By modeling the structures and relative energies of different cationic intermediates, DFT can help predict the most likely reaction pathways and product distributions. nih.gov
Molecular Dynamics Simulations for Reactive Intermediates
While DFT is powerful for studying stationary points on a potential energy surface, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of reactive intermediates. MD simulations can provide insights into the real-time evolution of a chemical system, including the conformational changes of molecules and the dynamics of bond-breaking and bond-forming events. nih.gov
For reactions involving cyclopropylcarbinyl cations, MD simulations could be used to study the rapid interconversion between different cationic forms, such as the equilibrium between the cyclopropylcarbinyl cation and the bicyclobutonium ion. nih.gov This would allow for a more complete understanding of the factors that govern the lifetime and reactivity of these transient species.
Reactive MD simulations, which explicitly model chemical reactions, can be particularly valuable for studying complex reaction networks with multiple competing pathways. nih.gov By simulating the trajectories of molecules over time, it is possible to identify the most probable reaction channels and to understand how factors such as solvent and temperature influence the reaction outcome. Although specific MD simulations on this compound were not found, the methodology holds great promise for unraveling the intricate details of its reactivity.
Applications in Complex Molecule Synthesis and Advanced Organic Chemistry
Chiral Building Blocks for Stereoselective Total Synthesis
[(1S)-2-Methylidenecyclopropyl]methanol and its derivatives serve as crucial chiral building blocks in the stereoselective total synthesis of natural products and other complex organic molecules. researchgate.netresearchgate.net The inherent chirality of this starting material allows for the introduction of specific stereocenters, guiding the formation of the desired enantiomer of the target molecule. This is particularly important in the synthesis of biologically active compounds, where stereochemistry often dictates efficacy. researchgate.netbme.hursc.org The strategic use of these chiral synthons has been demonstrated in the synthesis of various natural products, underscoring their importance in modern synthetic strategies. mdpi.commdpi.com
Precursors for Biologically Relevant Scaffolds and Chemical Libraries
The development of diverse and biologically relevant molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. researchgate.netnih.gov this compound provides a versatile platform for the generation of novel scaffolds and chemical libraries for high-throughput screening. nih.gov The ring-strain and inherent reactivity of the methylenecyclopropane (B1220202) unit can be harnessed to construct a wide array of carbocyclic and heterocyclic frameworks. ontosight.airsc.org These scaffolds often possess unique three-dimensional structures, which are desirable for interacting with biological targets. researchgate.net
| Application | Description | Key Feature of this compound |
| Stereoselective Total Synthesis | Serves as a chiral starting material to control the stereochemical outcome of a synthetic sequence. | Inherent chirality |
| Biologically Relevant Scaffolds | Acts as a precursor to generate diverse molecular architectures for drug discovery. | Reactive strained ring system |
| Chemical Library Synthesis | Enables the creation of collections of novel compounds for screening purposes. | Versatility in chemical transformations |
Construction of Defined Stereocenters in Acyclic and Cyclic Systems
A significant challenge in organic synthesis is the precise control over the formation of stereocenters. This compound and related structures offer unique strategies for the construction of defined stereocenters in both acyclic and cyclic systems. nih.govrsc.org Ring-opening reactions of the cyclopropane (B1198618) ring, often catalyzed by transition metals or promoted by acidic conditions, can proceed with high stereoselectivity, transferring the chirality of the starting material to the product. nih.govnih.gov These reactions can lead to the formation of multiple contiguous stereocenters in a single transformation, significantly increasing the efficiency of a synthetic route.
Utility in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The reactivity of methylenecyclopropanes has been exploited for the synthesis of a variety of heterocyclic systems. rsc.org
The synthesis of substituted tetrahydropyrans, a common motif in many natural products, can be achieved using methodologies that could be adapted from precursors like this compound. mdpi.comresearchgate.net Ring-opening and cyclization cascades can be designed to form the tetrahydropyran (B127337) ring with control over stereochemistry.
The construction of complex fused ring systems, such as cycloalkene-fused butyrolactones, represents a challenging synthetic endeavor. nih.govfigshare.com Intramolecular reactions involving methylenecyclopropane moieties can be employed to generate these intricate structures. For instance, visible-light photoredox catalysis has been used for the intramolecular difunctionalization of methylenecyclopropanes tethered to a carboxylic acid, leading to the formation of spiro[cyclopropane-1,2-indan]one derivatives. rsc.org
Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates
The versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. bldpharm.comresearchgate.net The ability to introduce chirality and construct complex molecular frameworks efficiently is highly sought after in these industries. Ring-opening amination reactions of methylenecyclopropanes, for example, can produce α-methylene imines which are useful building blocks. rsc.org Furthermore, enantioselective ring-opening reactions can lead to the formation of α-allylated 2H-pyrrole derivatives, which are precursors to various biologically active molecules. acs.org The development of cost-effective and scalable synthetic routes utilizing these building blocks is an active area of research. google.com
| Reaction Type | Product Class | Potential Application |
| Ring-Opening Amination | α-Methylene Imines | Pharmaceutical Building Blocks |
| Enantioselective Ring-Opening | α-Allylated 2H-Pyrroles | Precursors to Bioactive Molecules |
| Intramolecular Difunctionalization | Spirocyclic Ketones | Complex Molecule Synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
